6-Aminohexanenitrile

Description

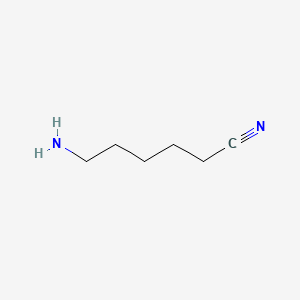

Structure

3D Structure

Properties

IUPAC Name |

6-aminohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMSFJFLSXLIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062416 | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminohexanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2432-74-8, 31196-10-8 | |

| Record name | 6-Aminohexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanenitrile, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031196108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanenitrile, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminohexanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGU4NDJ80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOHEXANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Aminohexanenitrile: Pathways and Mechanisms

Foreword

6-Aminohexanenitrile (ACN), also known as 6-aminocapronitrile, is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the production of high-performance polymers such as Nylon 6. The efficiency, selectivity, and environmental impact of its synthesis are of paramount importance to researchers, scientists, and professionals in the chemical and pharmaceutical industries. This guide provides a comprehensive exploration of the core synthetic pathways to this compound, delving into the intricate reaction mechanisms, process parameters, and catalytic systems that govern its formation. We will dissect the established industrial methodologies and emerging novel approaches, offering both theoretical understanding and practical insights to empower innovation in its production.

Introduction to this compound

This compound (C₆H₁₂N₂) is a bifunctional molecule featuring a primary amine group and a nitrile group, separated by a five-carbon aliphatic chain. This unique structure makes it a versatile building block in organic synthesis. Its most significant application lies in the alternative, hydroxylamine-free route to caprolactam, the monomer for Nylon 6.[1] The conversion of ACN to caprolactam through hydrolysis and cyclization presents a more environmentally benign process compared to the traditional Beckmann rearrangement of cyclohexanone oxime.[1]

Synthesis Pathway I: Partial Hydrogenation of Adiponitrile

The selective hydrogenation of one of the two nitrile groups of adiponitrile (ADN) is the most established and industrially significant route to this compound. The primary challenge of this pathway is to achieve high selectivity towards the mono-hydrogenated product (ACN) while minimizing the over-hydrogenation to the fully saturated diamine, 1,6-hexanediamine (HMDA), and other side reactions.[1]

Reaction Mechanism

The hydrogenation of adiponitrile is a sequential process that occurs on the surface of a heterogeneous catalyst, typically a transition metal. The generally accepted mechanism proceeds through the formation of a highly reactive imine intermediate.[2]

-

Adsorption: Adiponitrile adsorbs onto the active sites of the catalyst.

-

First Hydrogenation: One of the nitrile groups is partially hydrogenated to form an intermediate imine species.

-

Formation of this compound: The imine intermediate is further hydrogenated to yield this compound.

-

Desorption: The ACN product desorbs from the catalyst surface.

The key to high ACN selectivity is to facilitate the desorption of ACN before the second nitrile group can be hydrogenated. The reaction conditions and catalyst properties play a crucial role in controlling this selectivity.

Catalytic Systems and Performance

Various catalytic systems have been developed to optimize the selective hydrogenation of ADN. Nickel-based catalysts are the most widely studied and commercially used.

-

Raney Nickel and Cobalt: Raney-type catalysts, particularly Raney Ni and Raney Co, exhibit high activity for ADN hydrogenation.[3][4] However, controlling the selectivity towards ACN can be challenging, often leading to significant production of HMDA.[3][5]

-

Supported Nickel Catalysts: To improve selectivity and catalyst stability, nickel is often supported on various materials like silica (SiO₂) and alumina (Al₂O₃).[2] The properties of the support, such as its acidity, can influence the reaction pathway. For instance, acidic supports can promote condensation side reactions, while more neutral supports like silica are often preferred.[2]

-

Promoters: The addition of promoters can significantly enhance the performance of Ni-based catalysts. Alkali metal oxides, such as K₂O, have been shown to increase ACN selectivity by modifying the electronic properties of the nickel surface, which favors the desorption of ACN and suppresses further hydrogenation.[1] Lanthanum oxide (La₂O₃) has been used as a promoter to improve the dispersion of nickel particles and enhance catalyst stability.[1]

| Catalyst System | Support | Promoter(s) | ADN Conversion (%) | ACN Selectivity (%) | HMDA Selectivity (%) | Reference |

| Raney Ni | - | - | >99 | Low (favors HMDA) | High | [3],[4] |

| Raney Co | - | - | >99 | Low (favors HMDA) | High | [3],[4] |

| Ni/α-Al₂O₃ | α-Al₂O₃ | - | ~95 | ~60 | ~30 | [1] |

| Ni/K₂O-Al₂O₃ | α-Al₂O₃ | K₂O | ~98 | ~75 | ~20 | [1] |

| Ni/La₂O₃-K₂O-Al₂O₃ | α-Al₂O₃ | K₂O, La₂O₃ | >99 | ~85 | ~10 | [1] |

| Ni/SiO₂ | SiO₂ | NaOH (additive) | ~100 | ~94 (primary amines) | - | [2] |

Experimental Protocol: Selective Hydrogenation of Adiponitrile

This protocol is a generalized procedure based on methodologies reported for supported nickel catalysts.[1][2]

1. Catalyst Preparation (Impregnation Method): a. The support material (e.g., α-Al₂O₃) is impregnated with an aqueous solution of the nickel salt (e.g., Ni(NO₃)₂) and any promoter salts (e.g., KNO₃, La(NO₃)₃). b. The mixture is aged, typically for 24 hours at room temperature, to ensure uniform distribution of the metal precursors. c. The impregnated support is dried in an oven (e.g., at 120°C for 12 hours) and then calcined at a high temperature (e.g., 500°C for 4 hours) to decompose the metal salts to their respective oxides. d. Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen gas at an elevated temperature (e.g., 400-500°C) to form the active metallic nickel sites.

2. Hydrogenation Reaction: a. The hydrogenation reaction is typically carried out in a high-pressure autoclave reactor. b. The reactor is charged with adiponitrile, a suitable solvent (e.g., ethanol or methanol), and the pre-reduced catalyst. c. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa). d. The reaction mixture is heated to the desired temperature (e.g., 80-150°C) and stirred vigorously to ensure good mass transfer. e. The progress of the reaction is monitored by analyzing samples of the reaction mixture at regular intervals using gas chromatography (GC) or high-performance liquid chromatography (HPLC). f. Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration. g. The product mixture is then subjected to distillation to isolate the this compound from the solvent, unreacted adiponitrile, and byproducts.

Synthesis Pathway II: Ammoniation of Caprolactam

An alternative and greener route to this compound involves the ring-opening ammoniation of caprolactam (CPL). This pathway is part of a two-step process to produce hexamethylenediamine (HMDA) from CPL, with ACN as a key intermediate.[6] This method avoids the use of adiponitrile, which is often derived from butadiene and hydrogen cyanide.

Reaction Mechanism

The synthesis of ACN from CPL proceeds via two main steps catalyzed by a solid acid catalyst, such as mesoporous alumina:

-

Ring-Opening Ammonolysis: The amide bond of the caprolactam ring is cleaved by ammonia in a nucleophilic acyl substitution reaction. This ring-opening step forms 6-aminohexanamide.

-

Dehydration: The resulting 6-aminohexanamide undergoes dehydration, where the amide group is converted to a nitrile group, yielding this compound and water.

Catalytic System and Performance

Mesoporous alumina has been identified as a highly effective and cost-efficient catalyst for the ammoniation of caprolactam.[6] The Lewis acid sites on the alumina surface are believed to catalyze both the ring-opening and the dehydration steps.

| Catalyst | CPL Conversion (%) | ACN Selectivity (%) | Temperature (°C) | Reference |

| Mesoporous Alumina | 57.9 | 98.3 | 320 | [6] |

This process demonstrates high selectivity to ACN with good catalyst stability, making it a promising green alternative for ACN production.[6]

Experimental Protocol: Ammoniation of Caprolactam

This protocol is based on the gas-phase ammoniation of caprolactam over a solid acid catalyst.[6]

1. Catalyst Preparation: a. Mesoporous alumina can be synthesized using standard sol-gel or template-assisted methods to achieve a high surface area and desired pore size distribution. b. The synthesized alumina is calcined at a high temperature (e.g., 550°C) to ensure its structural integrity and activate the catalytic sites.

2. Ammoniation Reaction: a. The reaction is typically performed in a fixed-bed continuous flow reactor. b. The calcined mesoporous alumina catalyst is packed into the reactor tube. c. A feed stream consisting of molten caprolactam and ammonia gas is introduced into the reactor. The molar ratio of ammonia to caprolactam is a critical parameter. d. The reactor is heated to the optimal reaction temperature (e.g., 320°C). e. The gaseous product stream exiting the reactor is cooled and condensed. f. The condensed liquid is analyzed by GC or HPLC to determine the conversion of caprolactam and the selectivity to this compound. g. The this compound product can be purified from the reaction mixture by distillation.

Emerging Pathway: Electrochemical Semi-Hydrogenation of Adiponitrile

A novel and promising approach for the synthesis of this compound is the electrochemical semi-hydrogenation of adiponitrile. This method offers a potentially greener and more sustainable alternative to traditional thermocatalytic hydrogenation, as it uses electricity as the reducing agent and can be operated under milder conditions.

Principle and Advantages

In this process, adiponitrile is reduced at the cathode of an electrochemical cell. By carefully controlling the electrode material and the electrochemical parameters (e.g., applied potential or current density), it is possible to selectively hydrogenate one of the nitrile groups.

Key Advantages:

-

Milder Reaction Conditions: The reaction can often be carried out at or near room temperature and atmospheric pressure.

-

Elimination of High-Pressure Hydrogen: This enhances the safety of the process.

-

Potential for High Selectivity: Fine-tuning of the electrochemical conditions can lead to high selectivity for the desired product.

-

Integration with Renewable Energy: The process can be powered by renewable electricity sources, reducing its carbon footprint.

Electrode System and Performance

Recent studies have demonstrated the effectiveness of copper nanowire electrodes for the selective electrochemical semi-hydrogenation of ADN to ACN in an alkaline medium.[7]

| Electrode Material | ADN Conversion (%) | ACN Selectivity (%) | Current Density (mA cm⁻²) | Reference |

| Copper Nanowires | ~25.6 | 85.2 | 40 | [7] |

| Copper Nanowires | ~80 | 81.6 | 80 | [7] |

The pseudo-first-order reaction kinetics showed that the rate constant for ADN hydrogenation is significantly higher than that for ACN hydrogenation, which explains the high selectivity of this system.[7]

Experimental Protocol: Electrochemical Synthesis of ACN

This protocol is based on the galvanostatic electrolysis of adiponitrile using a copper nanowire electrode.[7]

1. Electrode Preparation: a. Copper nanowire arrays can be fabricated on a copper foil substrate through a template-assisted electrochemical deposition method or other nanostructuring techniques.

2. Electrochemical Reaction: a. The electrochemical synthesis is conducted in a divided or undivided electrochemical cell. A divided cell with an ion-exchange membrane separating the cathode and anode compartments is often preferred to prevent oxidation of the product. b. The copper nanowire electrode serves as the cathode (working electrode), a platinum foil or other suitable material as the anode (counter electrode), and a reference electrode (e.g., Ag/AgCl) is used to monitor the potential. c. The electrolyte is typically an aqueous alkaline solution (e.g., KOH) containing the adiponitrile substrate and potentially a supporting electrolyte to enhance conductivity. d. A constant current density (e.g., 40-100 mA cm⁻²) is applied to the cell using a potentiostat/galvanostat. e. The reaction is allowed to proceed for a specific duration or until a certain amount of charge has been passed. f. The catholyte (the electrolyte in the cathode compartment) is then collected and analyzed by HPLC or GC to determine the concentration of ACN and other products. g. The this compound can be extracted from the aqueous electrolyte using an organic solvent and subsequently purified.

Conclusion

The synthesis of this compound is a critical process with significant industrial implications. The traditional pathway via partial hydrogenation of adiponitrile remains a dominant method, with ongoing research focused on developing more selective and stable catalysts. The ammoniation of caprolactam presents a compelling green alternative, offering high selectivity and avoiding hazardous starting materials. Furthermore, the emergence of electrochemical synthesis routes opens up new avenues for sustainable and efficient ACN production under mild conditions. The choice of synthesis pathway will ultimately depend on a variety of factors, including feedstock availability, energy costs, capital investment, and environmental regulations. The continued innovation in catalysis and reaction engineering will undoubtedly lead to even more efficient and sustainable methods for producing this vital chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Dichotomy of a Versatile Intermediate

An In-depth Technical Guide to the Physicochemical Properties of 6-Aminohexanenitrile

This compound (CAS No. 2432-74-8), also known as 6-aminocapronitrile, is a bifunctional organic molecule of significant interest in polymer chemistry and pharmaceutical synthesis.[1][2] Its structure is deceptively simple: a six-carbon aliphatic chain capped by a primary amine (-NH₂) at one end and a nitrile (-C≡N) group at the other. This duality is the very source of its utility and its interesting physicochemical behavior. The primary amine offers a nucleophilic and basic site, capable of hydrogen bonding and salt formation, while the nitrile group provides a polar, electrophilic carbon and is a precursor to other functional groups like carboxylic acids or amines.

This guide provides an in-depth exploration of the core physicochemical properties of this compound, grounded in established analytical methodologies. For researchers and drug development professionals, a thorough understanding of these properties is not merely academic; it is foundational to designing robust synthetic routes, developing stable formulations, and ensuring analytical precision. We will move beyond simple data reporting to explain the causality behind these properties and the logic informing the selection of characterization techniques.

Core Physicochemical Properties: A Quantitative Overview

The fundamental properties of a molecule dictate its behavior in both reactive and non-reactive systems. For this compound, the interplay between its polar functional groups and the nonpolar hydrocarbon backbone is key.

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Registry Number | 2432-74-8 | [1][3][4] |

| Molecular Formula | C₆H₁₂N₂ | [1][3][4] |

| Molecular Weight | 112.17 g/mol | [1][5][6] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [7][8][9] |

| Melting Point | -31.4 °C (-24.5 °F) | [1][3][10] |

| Boiling Point | 235.5 °C (at 760 mmHg); 129-132 °C (at 26 Torr) | [1][5][10] |

| Density | 0.899 g/cm³ | [3][5] |

| Refractive Index (n²⁰/D) | 1.4475 | [3][4][11] |

| Flash Point | 93.6 °C (200.5 °F) | [3][5] |

| pKa (Predicted) | 10.38 ± 0.10 (for the conjugate acid of the amine) | [9][11][12] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol.[9][12] Sparingly soluble in water, highly soluble in many organic solvents.[13] |

Structural and Spectroscopic Characterization

Confirming the identity and purity of this compound is the first critical step in any research endeavor. Spectroscopic methods provide an unambiguous fingerprint of the molecule.

Molecular Structure and Functional Groups

The diagram below illustrates the key functional components of this compound that govern its chemical behavior.

Caption: Key functional groups of this compound.

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the functional groups.[7][14]

-

N-H Stretch: A medium-to-weak, broad absorption around 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the aliphatic chain.

-

C≡N Stretch: A characteristic sharp, medium-intensity peak around 2240-2260 cm⁻¹. The absence of this peak would be a strong indicator of impurity or degradation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR would show a series of multiplets for the -(CH₂)₅- chain. A distinct signal for the -CH₂-NH₂ protons would appear, and its chemical shift would be dependent on the solvent and concentration. The protons adjacent to the nitrile group (-CH₂-C≡N) would be the most downfield of the aliphatic signals.

-

¹³C NMR: The carbon spectrum would show six distinct signals. The nitrile carbon (C≡N) would be the most downfield signal, typically >110 ppm. The carbon attached to the amine (-CH₂-NH₂) would be found around 40 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 112.[15] A prominent fragment would likely be observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ ion, which is a characteristic fragmentation pattern for primary amines.

Experimental Determination of Key Properties

To ensure trustworthiness, every protocol must be a self-validating system. The following sections detail robust, step-by-step methodologies for characterizing this compound. The choice of each technique is deliberate, reflecting the specific nature of the analyte.

Workflow for Comprehensive Physicochemical Profiling

The following diagram outlines a logical workflow for the characterization of a new batch of this compound.

Caption: Experimental workflow for this compound characterization.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Causality: GC is an ideal technique for separating volatile and semi-volatile compounds like this compound. Coupling it with a Mass Spectrometer allows for both quantification of purity (from the chromatogram) and identification of any potential impurities (from their mass spectra). A Flame Ionization Detector (FID) could be used for routine purity checks, but MS provides superior qualitative data.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane or ethyl acetate. Create a series of calibration standards if quantitative analysis of impurities is required.

-

Instrument Setup:

-

GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to achieve good separation.

-

Injector: Set to 250 °C with a split ratio of 50:1 to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes. This gradient ensures separation of volatile contaminants from the main analyte peak.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 30-350 m/z.

-

-

Analysis: Inject 1 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).[15]

-

Protocol 2: Determination of Thermal Properties by DSC and TGA

-

Causality: Differential Scanning Calorimetry (DSC) is highly sensitive for detecting phase transitions like melting, while Thermogravimetric Analysis (TGA) is the gold standard for measuring mass loss as a function of temperature, which is used here to determine the boiling point and decomposition temperature.

-

Methodology (DSC for Melting Point):

-

Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. Prepare an identical empty pan as a reference.

-

Instrument Setup:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at -80 °C. Ramp temperature at 10 °C/min to 30 °C.

-

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. Given its low melting point of -31.4 °C, a cooling accessory is required.[10]

-

-

Methodology (TGA for Boiling Point & Stability):

-

Sample Preparation: Place 10-15 mg of the liquid sample into an alumina TGA crucible.

-

Instrument Setup:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp temperature at 20 °C/min to 300 °C.

-

-

Analysis: The boiling point is identified as the temperature at which rapid, complete mass loss occurs. The onset of this mass loss on the TGA curve corresponds to the boiling point under atmospheric pressure.[5][10] Any significant mass loss before this point could indicate the presence of volatile impurities or decomposition.

-

Protocol 3: pKa Determination by Potentiometric Titration

-

Causality: The primary amine group gives this compound its basic character. Potentiometric titration is a direct and accurate method to measure the pKa, which is the pH at which the amine is 50% protonated. This value is critical for understanding its behavior in aqueous solutions and for developing salt-formation or pH-dependent extraction protocols.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 0.01 M.

-

Titration Setup: Use a calibrated pH meter with an automated titrator. The titrant will be a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Procedure:

-

Immerse the pH electrode in the sample solution and stir gently.

-

Titrate the sample with the HCl solution, adding small, precise increments of titrant and recording the pH after each addition.

-

-

Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added. The expected pKa is around 10.38.[11][12]

-

Safety and Handling Considerations

As a responsible scientist, understanding the hazards is as important as understanding the properties. This compound is classified as harmful if swallowed and causes skin and eye irritation.[7][16] It may also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[16] Avoid all contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture and CO₂.[9][11]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[16]

Conclusion: A Molecule of Strategic Importance

The physicochemical properties of this compound—defined by its terminal amine and nitrile groups—make it a highly valuable and versatile building block. Its well-defined thermal properties, predictable basicity, and characteristic spectroscopic fingerprint provide the necessary parameters for its effective use in complex synthetic applications, from the production of high-performance polymers to the intricate architecture of pharmaceutical agents.[2][17] The protocols and data presented in this guide serve as a robust framework for researchers to confidently handle, characterize, and deploy this important chemical intermediate.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:2432-74-8 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 7. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]

- 10. chem-casts.com [chem-casts.com]

- 11. chembk.com [chembk.com]

- 12. 2432-74-8 CAS MSDS (6-AMINO CAPRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 15. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 16. echemi.com [echemi.com]

- 17. pure.tue.nl [pure.tue.nl]

A Spectroscopic Guide to 6-Aminohexanenitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 6-aminohexanenitrile (C₆H₁₂N₂), a bifunctional molecule featuring both a primary amine and a nitrile group.[1][2][3][4] Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, polymer chemistry, and drug development, enabling unambiguous identification, purity assessment, and structural elucidation. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by field-proven methodologies.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple aliphatic backbone, yet its two functional groups—the terminal primary amine (-NH₂) and the nitrile (-C≡N)—give rise to a rich and distinctive spectroscopic fingerprint. The presence of nitrogen atoms and the unique electronic environments of the protons and carbons throughout the molecule are key to its characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the aliphatic chain and the amine group. The electronegativity of the nitrogen in both the amine and nitrile groups influences the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield).[5]

Interpretation of the Spectrum:

-

-NH₂ Protons: The two protons of the primary amine typically appear as a broad singlet.[6][7] This broadness is a result of rapid chemical exchange with other amine protons or trace amounts of water, as well as quadrupolar broadening from the ¹⁴N nucleus. The chemical shift can vary but is often found in the 1.0-3.0 ppm range for aliphatic amines.[8] Addition of D₂O to the NMR sample will cause the N-H protons to exchange with deuterium, leading to the disappearance of this signal, which is a definitive test for its presence.[6][7]

-

Aliphatic Protons (-CH₂-): The methylene groups along the carbon chain will appear as multiplets due to spin-spin coupling with neighboring protons.

-

The protons on the carbon adjacent to the amine group (C₅-H₂) are deshielded by the electronegative nitrogen and are expected to appear around 2.7 ppm.

-

The protons on the carbon adjacent to the nitrile group (C₂-H₂) are also deshielded and are expected in the 2.0-3.0 ppm region.[5]

-

The remaining methylene protons (C₃-H₂ and C₄-H₂) will resonate further upfield, typically in the 1.4-1.7 ppm range, as they are more shielded from the electron-withdrawing functional groups.

-

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H₂N- | ~1.1-2.0 | Broad Singlet |

| -CH₂-CN | ~2.3-2.5 | Triplet |

| -CH₂-CH₂CN | ~1.6-1.8 | Multiplet |

| -CH₂-CH₂CH₂CN | ~1.4-1.6 | Multiplet |

| H₂N-CH₂- | ~2.7-2.9 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of two nitrogen atoms, all carbon signals are somewhat deshielded.

Interpretation of the Spectrum:

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is a key diagnostic peak. It appears in a characteristic region of the spectrum, typically between 115-125 ppm.[9] This signal is often of lower intensity due to the lack of directly attached protons and a long relaxation time.

-

Aliphatic Carbons (-CH₂-): The carbons of the methylene groups will appear in the aliphatic region of the spectrum.

-

The carbon attached to the amine nitrogen (C₅) will be deshielded, appearing around 40-45 ppm.

-

The carbon adjacent to the nitrile group (C₂) will be less deshielded than C₅ but still shifted downfield, typically around 15-20 ppm.

-

The remaining carbons (C₃ and C₄) will resonate at higher fields (further to the right) in the 25-35 ppm range.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-C≡N) | ~119-122 |

| C2 (-CH₂CN) | ~16-18 |

| C3 (-CH₂CH₂CN) | ~25-27 |

| C4 (-CH₂CH₂CH₂CN) | ~28-30 |

| C5 (-CH₂NH₂) | ~41-43 |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. This compound has two highly characteristic functional groups that are readily identified by IR.

Interpretation of the Spectrum:

-

N-H Stretch: The primary amine group gives rise to a distinctive pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[6][7] These two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7][10] This feature is a clear indicator of a primary amine.

-

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band in the range of 2260-2200 cm⁻¹.[9][11] This region of the IR spectrum is relatively uncongested, making the nitrile stretch a highly reliable diagnostic peak.[11]

-

C-H Stretch: The sp³ C-H stretching vibrations of the aliphatic methylene groups will appear as multiple sharp peaks just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12]

-

N-H Bend: The scissoring vibration of the primary amine group usually results in a medium to strong band around 1650-1580 cm⁻¹.[13]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500-3300 (two bands) | Medium |

| Aliphatic CH₂ | C-H Stretch | 2950-2850 | Strong, Sharp |

| Nitrile | C≡N Stretch | 2260-2200 | Strong, Sharp |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Interpretation of the Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₆H₁₂N₂.[1] According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[6][7] The calculated molecular weight is approximately 112.17 g/mol , so a molecular ion peak (M⁺) would be expected at m/z = 112.[1] However, for aliphatic amines and nitriles, the molecular ion peak can be weak or even absent.[5]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7] For this compound, this cleavage occurs between C₅ and C₄, leading to the formation of a resonance-stabilized iminium cation, [CH₂=NH₂]⁺. This fragment is responsible for the base peak (the most intense peak) in the spectrum at m/z = 30 .[1]

-

Other Fragments: Loss of a hydrogen atom from the molecular ion can lead to a small [M-1]⁺ peak at m/z = 111.[5] Other peaks observed in the spectrum, such as those at m/z = 28 and 41, correspond to further fragmentation of the aliphatic chain.[1]

Caption: Primary fragmentation pathway (α-cleavage) for this compound in MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. IR spectroscopy confirms the presence of the key primary amine and nitrile functional groups. Mass spectrometry establishes the molecular weight and reveals the characteristic α-cleavage of the primary amine, leading to a base peak at m/z 30. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the complete structural assignment of the molecule. These techniques, when used in concert, form a powerful analytical workflow for researchers and scientists in the chemical and pharmaceutical industries.

References

- 1. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 3. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 4. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Aminohexanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, workflow-driven approach to performing quantum chemical calculations on 6-aminohexanenitrile (C₆H₁₂N₂). Moving beyond a simple list of steps, this document elucidates the scientific rationale behind methodological choices, offering a robust framework for researchers in drug development and materials science. We will explore the molecule's structural and electronic properties using Density Functional Theory (DFT), detailing the process from initial structure preparation to the analysis of reactivity descriptors like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO). The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated computational data. All methodologies are grounded in established theoretical principles and supported by authoritative references.

Introduction: Why Model this compound?

This compound, also known as 6-aminocapronitrile, is a bifunctional organic molecule featuring a primary amine (-NH₂) and a nitrile (-C≡N) group separated by a flexible aliphatic chain. Its structure makes it a valuable intermediate in the synthesis of polymers, such as nylon-6, and a versatile building block in the development of novel pharmaceutical compounds.

For drug development professionals, understanding the molecule's three-dimensional conformation, charge distribution, and sites of reactivity is paramount. Quantum chemical calculations offer a powerful in silico lens to probe these properties at the sub-atomic level, providing insights that can guide synthesis, predict molecular interactions, and accelerate the drug discovery pipeline. This guide will walk through the essential calculations required to build a comprehensive electronic and structural profile of this compound.

Theoretical Foundations and Methodological Choices

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like this compound, which contains C, H, and N atoms, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.

-

Why DFT? DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems relevant to drug design.

-

Selecting a Functional and Basis Set: The combination of the B3LYP functional and the 6-31G(d,p) basis set is a widely used and well-validated starting point for organic molecules.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the description of molecular properties. It has a long track record of providing reliable results for a wide range of organic systems.

-

6-31G(d,p): This is a Pople-style basis set. The "6-31G" describes the core and valence electrons. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for molecules with heteroatoms and lone pairs, like the two nitrogen atoms in our target molecule.

-

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a logical sequence of calculations. Each step builds upon the previous one, forming a self-validating workflow that ensures the final results are derived from a chemically meaningful and stable molecular structure.

Caption: The core workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy (most stable) conformation of this compound and to verify that it is a true energy minimum.

-

Structure Input:

-

Using a molecular editor such as Avogadro or ChemDraw, construct the 3D structure of this compound. The IUPAC name is this compound and its CAS Registry Number is 2432-74-8.

-

Perform an initial, rough geometry optimization using molecular mechanics (e.g., MMFF94 force field) within the editor to obtain a reasonable starting structure.

-

Export the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).

-

-

Geometry Optimization Calculation:

-

Prepare an input file for a quantum chemistry package like Gaussian, ORCA, or GAMESS.

-

Specify the job type as Opt (Optimization).

-

Define the level of theory: `B3LYP/

-

thermal stability and decomposition of 6-Aminohexanenitrile

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Aminohexanenitrile

Abstract

This compound (ACN), a bifunctional molecule bearing both a primary amine and a nitrile group, is a critical intermediate in the synthesis of advanced polymers and pharmaceuticals, most notably as a precursor to ε-caprolactam for the production of Nylon-6.[1][2] The industrial application of ACN necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and process optimization. Thermal events, if not properly controlled, can lead to product degradation, the formation of hazardous byproducts, or dangerous runaway reactions.[3] This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its theoretical decomposition pathways, standard methodologies for experimental assessment, and critical safety considerations for its use in research and development.

Introduction and Industrial Significance

This compound (CAS No. 2432-74-8) is a colorless liquid that serves as a cornerstone building block in organic synthesis.[4][5] Its primary industrial relevance lies in an alternative, "greener" route to ε-caprolactam, the monomer for Nylon-6. This pathway, which involves the hydrolysis and subsequent cyclization of ACN, avoids the ammonium sulfate byproduct generated in traditional manufacturing routes.[2] Given that this conversion often occurs in high-temperature water, understanding the thermal behavior of ACN under various conditions is paramount for maximizing yield and ensuring process safety.[2][6] For drug development professionals, aminonitriles are valuable precursors for complex heterocyclic structures, where thermal stability dictates purification methods and storage longevity.[7]

This guide is structured to provide researchers and process chemists with the foundational knowledge and practical protocols to safely handle and characterize the thermal properties of this compound.

Physicochemical Properties and Hazard Summary

A summary of key physical properties and hazards is essential for initial risk assessment.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2432-74-8 | [5][8] |

| Molecular Formula | C₆H₁₂N₂ | [8] |

| Molecular Weight | 112.17 g/mol | [9] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 235.5 °C | [10] |

| Melting Point | -31.4 °C | [10] |

| Flash Point | 93.6 °C | [10] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

Theoretical Decomposition Pathways of this compound

While specific experimental studies on the thermal decomposition of pure this compound are not widely available in the literature, its chemical structure allows for the postulation of several distinct degradation pathways based on the reactivity of its functional groups and data from analogous compounds.

Pathway A: Hydrolytic Intramolecular Cyclization (Presence of Water)

In aqueous environments, particularly at elevated temperatures, the dominant transformation is a two-step process leading to the formation of ε-caprolactam.[2]

-

Nitrile Hydrolysis: The nitrile group undergoes hydrolysis to form 6-aminocaproic acid.

-

Intramolecular Amidation (Cyclization): The terminal amine group attacks the carboxylic acid, eliminating a molecule of water to form the stable seven-membered lactam ring.

Studies have shown this process can achieve yields of over 90% in near- and supercritical water with short residence times.[2] However, at very high temperatures (e.g., 350°C), selectivity can decrease due to side reactions, such as the formation of secondary amines from intermolecular condensation.[6]

Pathway B: Anhydrous Thermal Decomposition (Inert Atmosphere)

Under anhydrous conditions, the decomposition mechanism is expected to be more complex. Drawing parallels from studies on other aminonitriles like aminomalononitrile, potential reactions include:[11][12]

-

Polymerization: Intermolecular reactions between the amine and nitrile groups can lead to the formation of polyamide or polyamidine structures.

-

Deamination: Elimination of ammonia.

-

Dehydrocyanation: Elimination of hydrogen cyanide (HCN).

These processes are often autocatalytic, where the reaction products can accelerate further decomposition.[11][12]

Pathway C: Radical-Mediated Decomposition

At elevated temperatures, homolytic bond cleavage can initiate radical-based degradation. Studies on the thermal degradation of Polyamide 66 (Nylon-66) have shown that hydrogen abstraction from the carbon atom alpha to the amine group is a key initiation step.[13] A similar mechanism in ACN would generate radical intermediates that could lead to fragmentation or cross-linking.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The primary methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining the onset temperature of decomposition where volatile products are formed.[14]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of liquid this compound into an appropriate TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, which is a different and often more complex pathway.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

-

Causality: A 10°C/min heating rate is a standard for screening studies, balancing analysis time with resolution. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition to higher temperatures.[11][12]

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (Td) is determined from the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects both endothermic (melting) and exothermic (decomposition) events and can quantify the energy released or absorbed.[14][15]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of liquid this compound in a high-pressure DSC pan (e.g., gold-plated stainless steel).

-

Causality: A hermetically sealed, high-pressure pan is critical to prevent mass loss due to evaporation before decomposition, which would interfere with the measurement of the heat of decomposition (ΔHd).

-

-

Atmosphere: Use a nitrogen purge gas at 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C) to observe the melting point.

-

Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Integrate the area of any exothermic peaks to determine the heat of decomposition (ΔHd in J/g).

Accelerating Rate Calorimetry (ARC)

Principle: ARC is a crucial tool for assessing worst-case thermal runaway scenarios. It subjects a sample to a "heat-wait-search" protocol under adiabatic conditions. If an exothermic reaction is detected, the instrument heaters match the sample temperature, simulating a perfect thermal insulation scenario to measure the self-heating rate.[3]

Experimental Protocol:

-

Sample Preparation: Load a precisely weighed amount (e.g., 1-5 g) of this compound into a spherical titanium or Hastelloy bomb.

-

Setup: Place the bomb in the calorimeter, attach thermocouples, and evacuate and backfill with an inert gas if necessary.

-

Thermal Program (Heat-Wait-Search):

-

Heat: Increase the sample temperature by a set increment (e.g., 5°C).

-

Wait: Allow the sample to thermally equilibrate for a set period (e.g., 20 minutes).

-

Search: Monitor the sample's self-heating rate. If the rate exceeds a sensitivity threshold (e.g., 0.02 °C/min), the instrument enters "exotherm" or "adiabatic" mode.

-

Causality: This cycle allows for the precise determination of the onset temperature of a self-accelerating reaction without the influence of a dynamic heating ramp.

-

-

Data Analysis: Plot temperature and pressure versus time. Key parameters derived are the onset temperature of self-heating, the adiabatic temperature rise (ΔTad), and the time to maximum rate (TMR).

Table 2: Illustrative Thermal Analysis Data for this compound (Note: These are representative values for illustrative purposes, as specific literature data is limited.)

| Parameter | Technique | Illustrative Value | Significance |

| Onset of Decomposition (Td) | TGA | ~210 °C | Temperature at which significant mass loss begins. |

| Decomposition Peak (Tpeak) | DSC | ~240 °C | Temperature of the maximum rate of heat release. |

| Heat of Decomposition (ΔHd) | DSC | -350 J/g | Energy released during decomposition; high values indicate greater hazard. |

| Adiabatic Onset (Tonset) | ARC | ~195 °C | Temperature at which self-heating begins under adiabatic conditions. |

| Adiabatic Temperature Rise (ΔTad) | ARC | >150 °C | "Worst-case" temperature increase if all heat is retained.[3] |

Factors Influencing Stability

The thermal stability of this compound is not an intrinsic constant but is highly dependent on its environment.

-

Presence of Water: As discussed in Pathway A, water can dramatically alter the decomposition route from a potentially hazardous fragmentation or polymerization to a controlled hydrolysis and cyclization.[2] This makes water content a critical process parameter.

-

Catalytic Impurities: Residual catalysts from synthesis (e.g., acids, bases, or metals) can significantly lower the decomposition temperature.[16][17] For example, acid catalysts can accelerate nitrile hydrolysis.

-

Presence of Oxygen: Although this guide focuses on thermal decomposition, oxidative degradation is a parallel risk. Oxygen can initiate radical chain reactions, often at lower temperatures than those required for purely thermal decomposition.

-

pH: The pH of the solution can influence the stability and reaction pathway, particularly affecting the rates of hydrolysis and polymerization.

Mitigating Thermal Risks and Safe Handling

The data gathered from thermal analysis directly informs safe operating procedures.

-

Define Maximum Operating Temperature: The Maximum Safe Operating Temperature should be set well below the adiabatic onset temperature determined by ARC.

-

Prevent Accumulation: In semi-batch processes, ensure that ACN reacts as it is added. Accumulation of unreacted ACN creates a significant thermal hazard, as a cooling failure could lead to a runaway reaction with a large adiabatic temperature rise.[3]

-

Material Compatibility: Avoid contact with incompatible materials that could catalyze decomposition. Conduct compatibility studies using DSC by mixing ACN with process materials (e.g., metals, seals) and observing any change in the onset temperature.

-

Emergency Relief System (ERS) Design: Data from ARC, particularly the rate of pressure and temperature rise, is essential for the proper engineering of emergency vents and rupture disks on reactors.

-

Storage Conditions: Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[18] Keep containers tightly closed to prevent moisture ingress.

Conclusion

This compound is a versatile chemical intermediate with significant industrial potential. However, its bifunctional nature presents multiple pathways for thermal decomposition. A thorough understanding of its thermal stability, gained through a combination of TGA, DSC, and ARC, is not merely an academic exercise but a prerequisite for safe process development and scale-up. The primary risks are associated with exothermic decomposition under anhydrous conditions, which can be assessed and mitigated through careful control of temperature, exclusion of catalytic impurities, and robust engineering controls designed from calorimetric data. For processes involving water at high temperatures, the primary transformation is to ε-caprolactam, but the potential for side reactions and pressure generation must still be carefully managed.

References

- 1. mdpi.com [mdpi.com]

- 2. The continuous synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.tue.nl [pure.tue.nl]

- 7. mdpi.com [mdpi.com]

- 8. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. DSpace [digital.inta.es]

- 13. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermal Decomposition Mechanism of Ammonium Nitrate on the Main Crystal Surface of Ferric Oxide: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6-Aminohexanenitrile in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-aminohexanenitrile, a critical intermediate in various industrial and pharmaceutical applications.[1][2] Given the limited availability of quantitative solubility data in public literature, this document establishes a foundational understanding based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of this compound's solubility, empowering researchers and drug development professionals to generate reliable data for their specific needs. This guide is structured to provide both theoretical insights and practical, actionable methodologies, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS RN: 2432-74-8), also known as 6-aminocapronitrile, is a bifunctional organic compound featuring a primary amine (-NH₂) and a nitrile (-C≡N) group.[1][3] This unique structure makes it a valuable precursor in the synthesis of polyamides, such as nylon-6, and a key building block for various pharmaceutical and fine chemical products.[1]

The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation.[4] In drug development, poor solubility can lead to unpredictable results in in vitro testing, hinder bioavailability, and create significant formulation challenges.[5][6] Therefore, a thorough understanding and accurate measurement of its solubility in various solvents are paramount for process optimization and the successful development of new chemical entities.

This guide will first delve into the theoretical aspects of this compound's solubility, followed by a presentation of the currently available qualitative data. The core of this document is a detailed experimental protocol for the quantitative determination of its solubility, designed to be a self-validating and robust methodology.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂ | [3][7][8] |

| Molecular Weight | 112.17 g/mol | [3][9] |

| Appearance | Colorless to pale yellow liquid/oil | [3][10][11] |

| Melting Point | -31.3 °C | [9][10][11][12] |

| Boiling Point | ~231.1 °C at 760 mmHg | [9] |

| Density | ~0.899 g/cm³ | [9] |

| pKa (predicted) | 10.38 ± 0.10 | [10][11] |

Table 1: Key Physicochemical Properties of this compound

The presence of both a polar amine group, capable of acting as a hydrogen bond donor and acceptor, and a polar nitrile group suggests a complex solubility profile.

Caption: Molecular Structure of this compound.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility.[13][14] This principle states that substances with similar polarities are more likely to be soluble in one another. The bifunctional nature of this compound, possessing both a primary amine and a nitrile group, allows for a nuanced interaction with a range of solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

-

Water: The primary amine group of this compound can readily form hydrogen bonds with water molecules. The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor. However, the five-carbon aliphatic chain introduces a degree of hydrophobicity.[15] Therefore, while some solubility in water is expected, it is likely to be moderate. The basicity of the amine group (predicted pKa ≈ 10.38) suggests that its solubility will be pH-dependent, increasing in acidic solutions due to the formation of the more soluble ammonium salt.[4][10][11]

-

Alcohols (Methanol, Ethanol): These solvents are less polar than water but are still capable of hydrogen bonding. The hydrocarbon portion of the alcohols can interact favorably with the aliphatic chain of this compound. Consequently, a higher solubility is predicted in lower-chain alcohols compared to water.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents possess significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are expected to be excellent solvents for this compound, effectively solvating both the amine and nitrile functionalities.

-

Acetonitrile: While polar, acetonitrile is generally a weaker solvent for polar compounds compared to DMSO and DMF. It is anticipated to be a moderately good solvent for this compound.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents have low dielectric constants and are incapable of hydrogen bonding. Due to the significant polarity imparted by the amine and nitrile groups, this compound is expected to have very low solubility in nonpolar solvents like hexane and toluene.

Qualitative Solubility Data

Publicly available quantitative solubility data for this compound is scarce. However, some qualitative information has been reported:

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [10][11] |

| DMSO | Slightly Soluble | [10][11] |

| Methanol | Slightly Soluble | [10][11] |

Table 2: Qualitative Solubility of this compound.

It is important to note that "slightly soluble" is a subjective term and underscores the necessity for quantitative experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[16]

The Shake-Flask Method: A Self-Validating System

The shake-flask method involves agitating an excess of the solid solute with the solvent for a sufficient period to reach equilibrium.[16][17] The concentration of the solute in the saturated solution is then determined by a suitable analytical technique.

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >97%)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved compound at the end of the experiment. b. Accurately pipette a known volume of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5] b. After agitation, allow the vials to stand at the same constant temperature for at least 2 hours to allow for the separation of the undissolved solid. Centrifugation can be used to facilitate this separation.

-

Sample Analysis: a. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. b. Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the diluted filtrate using a validated analytical method (HPLC or UV-Vis spectroscopy).

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions. c. Determine the concentration of this compound in the diluted filtrate by interpolating its analytical response on the calibration curve. d. Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Choice of Analytical Technique

-

HPLC: This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can be used. Detection can be achieved using a UV detector, although the nitrile group itself is not a strong chromophore at wavelengths above 200 nm.[18] Derivatization of the amine group can be employed to enhance UV detection or enable fluorescence detection.[19][20] A Charged Aerosol Detector (CAD) is an excellent alternative as it provides a more uniform response for compounds lacking a strong chromophore.[21]

-

UV-Vis Spectroscopy: This method can be simpler and faster than HPLC but may be less specific. It is crucial to determine the λ_max (wavelength of maximum absorbance) of this compound in each solvent. The absorbance of the diluted filtrate is then measured at this wavelength. This method is suitable if this compound is the only absorbing species in the solution.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 3. This compound | C6H12N2 | CID 17079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. keyorganics.net [keyorganics.net]

- 8. Hexanenitrile, 6-amino- [webbook.nist.gov]

- 9. This compound | CAS#:2432-74-8 | Chemsrc [chemsrc.com]

- 10. 2432-74-8 CAS MSDS (6-AMINO CAPRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 6-AMINO CAPRONITRILE | 2432-74-8 [chemicalbook.com]

- 12. chem-casts.com [chem-casts.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. youtube.com [youtube.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 6-Aminohexanenitrile (CAS: 2432-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Aminohexanenitrile